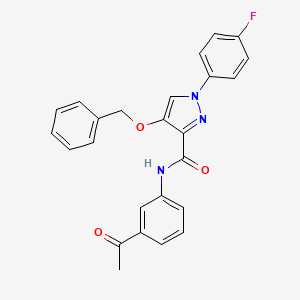![molecular formula C7H11IO2 B2879778 (2S,3As,6aS)-2-(iodomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan CAS No. 2187426-78-2](/img/structure/B2879778.png)
(2S,3As,6aS)-2-(iodomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3As,6aS)-2-(iodomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan is a complex organic compound characterized by its unique furan ring structure with an iodomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3As,6aS)-2-(iodomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as a hexahydrofurofuran derivative.
Iodomethylation: The key step involves the introduction of the iodomethyl group. This can be achieved using reagents like iodomethane (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).
Cyclization: The formation of the furan ring is facilitated by cyclization reactions, often under acidic or basic conditions, depending on the specific precursor used.
Industrial Production Methods: While specific industrial methods for large-scale production are not well-documented, the general approach would involve optimizing the above synthetic routes for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the iodomethyl group, leading to the formation of iodocarbinols or further oxidation products.
Reduction: Reduction reactions can target the furan ring or the iodomethyl group, potentially yielding dihydrofuran derivatives or deiodinated products.
Substitution: The iodomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include thiols, amines, and alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium thiolate (NaSR) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Iodocarbinols, carboxylic acids.
Reduction: Dihydrofuran derivatives, deiodinated compounds.
Substitution: Thiomethyl, aminomethyl, or alkoxymethyl derivatives.
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Reagent: Employed in various organic reactions due to its reactive iodomethyl group.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the design of probes for studying biological systems due to its unique structure.
Industry:
Material Science: Potential use in the synthesis of novel materials with specific properties.
Agrochemicals: Could be used in the development of new agrochemical agents.
Mechanism of Action
The mechanism by which (2S,3As,6aS)-2-(iodomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan exerts its effects depends on its application. In organic synthesis, its reactivity is primarily due to the iodomethyl group, which can participate in various chemical reactions. In biological systems, it may interact with molecular targets such as enzymes or receptors, although specific pathways would depend on the derivative being studied.
Comparison with Similar Compounds
(2S,3As,6aS)-2-(bromomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan: Similar structure but with a bromomethyl group instead of an iodomethyl group.
(2S,3As,6aS)-2-(chloromethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan: Contains a chloromethyl group.
Uniqueness: The iodomethyl group in (2S,3As,6aS)-2-(iodomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan provides unique reactivity compared to its bromo- and chloro- counterparts. Iodine is a better leaving group, making the compound more reactive in substitution reactions. This can be advantageous in synthetic applications where high reactivity is desired.
Properties
IUPAC Name |
(2S,3aS,6aS)-2-(iodomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IO2/c8-2-6-1-5-3-9-4-7(5)10-6/h5-7H,1-4H2/t5-,6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITVWEQNYBWYGB-LYFYHCNISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2OC1CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2COC[C@H]2O[C@@H]1CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2879697.png)
![(3Z)-3-({[(4-chlorophenyl)methoxy]amino}methylidene)-1,3-dihydro-2-benzofuran-1-one](/img/structure/B2879699.png)
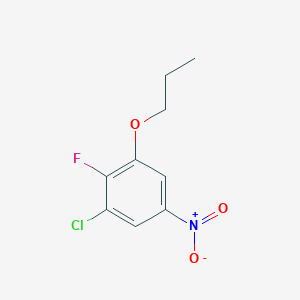

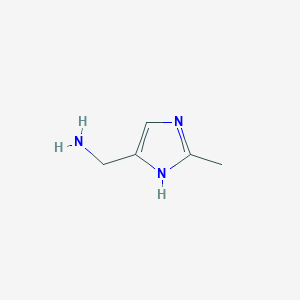
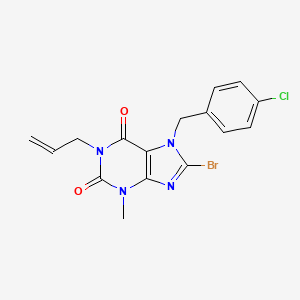
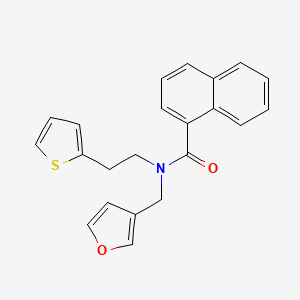
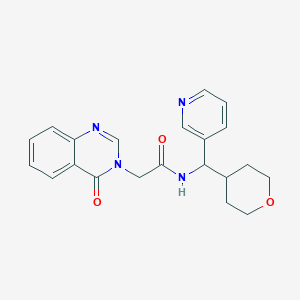
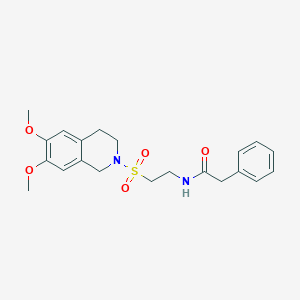
![N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2879713.png)

![ethyl 3-[(4,4-difluorocyclohexyl)carbamoyl]propanoate](/img/structure/B2879715.png)
![4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2879716.png)
